molecular formula C23H25N3O5S B2735494 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate CAS No. 851127-29-2

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate

Cat. No. B2735494
CAS RN: 851127-29-2
M. Wt: 455.53
InChI Key: SRBUHJIGRUXCHP-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that exhibits unique characteristics, making it a promising candidate for use in various areas of research.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate exhibits potent anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the activity of certain enzymes and pathways involved in inflammation and cancer development. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound can be used to study the mechanisms involved in inflammation and cancer development. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be taken when handling this compound to ensure the safety of the researchers.

Future Directions

There are several future directions for research involving 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate. One area of research is in the development of new drugs for the treatment of inflammatory and cancerous conditions. Additionally, this compound can be used to study the mechanisms involved in inflammation and cancer development, leading to a better understanding of these conditions. Further research can also be done to investigate the potential toxicity of this compound and identify ways to mitigate any potential risks.
In conclusion, 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate is a promising compound with potential applications in various fields of scientific research. Its potent anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and identify any potential risks associated with its use.

Synthesis Methods

The synthesis of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate involves the reaction of 2-ethoxybenzoic acid with tert-butyl nitrite and sodium azide to produce 2-ethoxybenzoyl azide. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine and 2-nitrophenyl thiol to yield the final product.

Scientific Research Applications

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the development of new drugs. This compound exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs to treat these conditions.

properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-6-30-18-13-9-7-11-16(18)22(27)31-21-20(15(2)24-25(21)23(3,4)5)32-19-14-10-8-12-17(19)26(28)29/h7-14H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBUHJIGRUXCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-ethoxybenzoate

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